molecular formula C22H25N3O7S B14422533 Thiaminocycline CAS No. 82925-85-7

Thiaminocycline

Cat. No.: B14422533
CAS No.: 82925-85-7
M. Wt: 475.5 g/mol
InChI Key: NUVXPKTVNDDPHF-GUFBUIBQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiaminocycline involves several steps, starting from the basic tetracycline structure. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes, followed by chemical modifications. The fermentation process uses genetically engineered microorganisms to produce the core tetracycline structure, which is then chemically modified to produce this compound. This method is cost-effective and allows for the production of large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

Thiaminocycline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substituting agents: Such as alkyl halides and acyl chlorides

Major Products

The major products formed from these reactions include various this compound derivatives with enhanced antibacterial activity and different pharmacokinetic properties .

Scientific Research Applications

Thiaminocycline has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying the synthesis and modification of tetracycline antibiotics.

    Biology: Employed in research on bacterial protein synthesis and resistance mechanisms.

    Medicine: Investigated for its potential use in treating bacterial infections, especially those caused by antibiotic-resistant strains.

    Industry: Utilized in the development of new antibacterial agents and formulations .

Mechanism of Action

Thiaminocycline exerts its antibacterial effects by binding to the 30S ribosomal subunit of bacteria, inhibiting protein synthesis. This binding prevents the addition of amino acids to the growing peptide chain, effectively stopping bacterial growth. The molecular targets include the ribosomal RNA and specific proteins involved in the translation process .

Comparison with Similar Compounds

Similar Compounds

Thiaminocycline is similar to other tetracycline antibiotics, such as:

  • Tetracycline
  • Doxycycline
  • Minocycline
  • Tigecycline

Uniqueness

This compound stands out due to its unique functional groups that enhance its antibacterial activity and pharmacokinetic properties. Compared to other tetracyclines, this compound may exhibit better efficacy against certain resistant bacterial strains and have improved absorption and distribution characteristics .

Properties

CAS No.

82925-85-7

Molecular Formula

C22H25N3O7S

Molecular Weight

475.5 g/mol

IUPAC Name

(5aS,6aS,7S,10aR)-4,7-bis(dimethylamino)-1,10,10a,12-tetrahydroxy-8,11-dioxo-5a,6,6a,7-tetrahydrobenzo[b]thioxanthene-9-carboxamide

InChI

InChI=1S/C22H25N3O7S/c1-24(2)9-5-6-10(26)12-16(27)13-11(33-18(9)12)7-8-15(25(3)4)17(28)14(21(23)31)20(30)22(8,32)19(13)29/h5-6,8,11,15,26-27,30,32H,7H2,1-4H3,(H2,23,31)/t8-,11-,15-,22-/m0/s1

InChI Key

NUVXPKTVNDDPHF-GUFBUIBQSA-N

Isomeric SMILES

CN(C)[C@H]1[C@@H]2C[C@H]3C(=C(C4=C(C=CC(=C4S3)N(C)C)O)O)C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O

Canonical SMILES

CN(C)C1C2CC3C(=C(C4=C(C=CC(=C4S3)N(C)C)O)O)C(=O)C2(C(=C(C1=O)C(=O)N)O)O

Origin of Product

United States

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